2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol
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Overview
Description
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a sulfanyl group at the 4 position, and a 3-chloro-2-hydroxypropyl substituent. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with isobutylene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Introduction of Sulfanyl Group:
Addition of 3-Chloro-2-hydroxypropyl Group: The final step involves the addition of the 3-chloro-2-hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified sulfanyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound can also chelate metal ions, reducing their catalytic activity in oxidative processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog without the sulfanyl and 3-chloro-2-hydroxypropyl groups.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another analog with different substitution patterns.
Uniqueness
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol is unique due to the presence of the sulfanyl and 3-chloro-2-hydroxypropyl groups, which enhance its antioxidant properties and provide additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler analogs.
Properties
CAS No. |
53690-11-2 |
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Molecular Formula |
C17H27ClO2S |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3-chloro-2-hydroxypropyl)sulfanylphenol |
InChI |
InChI=1S/C17H27ClO2S/c1-16(2,3)13-7-12(21-10-11(19)9-18)8-14(15(13)20)17(4,5)6/h7-8,11,19-20H,9-10H2,1-6H3 |
InChI Key |
QHIJUCNFMJCHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(CCl)O |
Origin of Product |
United States |
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